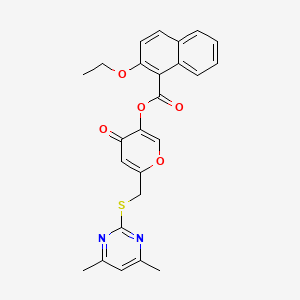![molecular formula C16H14N4O3 B2716685 3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-54-7](/img/structure/B2716685.png)
3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes an oxazole ring fused to a purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-ethyl-1-methyl-7-phenylpurine-2,4-dione with an appropriate oxazole precursor can yield the desired compound. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and ensure environmental sustainability.
化学反応の分析
Types of Reactions
3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxazole or purine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxazole or purine derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives with hydrogenated oxazole or purine rings.
Substitution: Formation of substituted oxazole or purine derivatives with new functional groups.
科学的研究の応用
3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Oxazolo[2,3-f]purines: Compounds with different substituents on the oxazole or purine rings.
Purine derivatives: Compounds with modifications on the purine core, such as adenine or guanine analogs.
Oxazole derivatives: Compounds with variations in the oxazole ring structure.
The uniqueness of this compound lies in its specific combination of substituents and the fused ring system, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-ethyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-3-19-14(21)12-13(18(2)16(19)22)17-15-20(12)9-11(23-15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWTWIACUONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)
![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)
![N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide](/img/structure/B2716619.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)
![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)
![7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716625.png)
